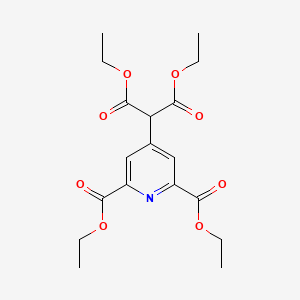

Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diethyl-4-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-2,6-dicarboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Reaktion von Pyridin-2,6-dicarbonsäure mit Diethyloxalat unter sauren Bedingungen, um den Diethylester zu bilden. Dieser Zwischenstoff wird dann in Gegenwart eines geeigneten Katalysators mit 1,3-Diethoxy-1,3-dioxopropan umgesetzt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie zum Einsatz kommen.

Eigenschaften

Molekularformel |

C18H23NO8 |

|---|---|

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C18H23NO8/c1-5-24-15(20)12-9-11(10-13(19-12)16(21)25-6-2)14(17(22)26-7-3)18(23)27-8-4/h9-10,14H,5-8H2,1-4H3 |

InChI-Schlüssel |

FBWKNDQVFLWKNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C(C(=O)OCC)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with diethyl oxalate under acidic conditions to form the diethyl ester. This intermediate is then reacted with 1,3-diethoxy-1,3-dioxopropane in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Diethyl-4-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-2,6-dicarboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Es wird auch zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden eingesetzt.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht. Seine einzigartige Struktur ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was es zu einem Kandidaten für die Entwicklung neuer Therapeutika macht.

Industrie

Im Industriebereich wird diese Verbindung zur Herstellung von Spezialchemikalien und -materialien verwendet. Ihre Reaktivität und ihre funktionellen Gruppen machen sie für Anwendungen in der Polymerwissenschaft und Materialtechnik geeignet.

Wirkmechanismus

Der Wirkmechanismus von Diethyl-4-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-2,6-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen und Rezeptoren eingehen und deren Aktivität modulieren. Die genauen Wege hängen von der jeweiligen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Wirkmechanismus

The mechanism of action of Diethyl 4-(1,3-diethoxy-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Diethyl-1,4-dihydro-2,4,6-trimethyl-3,5-pyridindicarboxylat

- Diethylaminomalonat-Hydrochlorid

- Diethyl-2-aminopropandioat-Hydrochlorid

Einzigartigkeit

Diethyl-4-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-2,6-dicarboxylat ist einzigartig aufgrund seiner Kombination aus Diethoxy- und Dioxopropangruppen am Pyridinring. Dieses Strukturmerkmal verleiht ihm eine besondere Reaktivität und ein Potenzial für vielfältige Anwendungen im Vergleich zu ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.